molecular formula C23H25NO3 B11708011 4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate

4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate

Cat. No.: B11708011
M. Wt: 363.4 g/mol
InChI Key: GDGPEIRFCAZFGV-LFIBNONCSA-N
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Description

4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a cyanophenyl group and a heptyloxyphenyl group connected by a prop-2-enoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Heptyloxyphenyl Intermediate: This step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Cyanophenyl Intermediate:

    Coupling Reaction: The final step involves the coupling of the heptyloxyphenyl intermediate with the cyanophenyl intermediate using a palladium-catalyzed Heck reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate has several applications in scientific research:

    Materials Science: Used in the development of organic electronic materials due to its conjugated structure.

    Chemistry: Serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate involves its interaction with molecular targets through its functional groups. The cyanophenyl group can participate in hydrogen bonding and π-π interactions, while the heptyloxyphenyl group can enhance solubility and membrane permeability. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    4-cyanophenylacetic acid: Similar in structure but lacks the heptyloxy group.

    4-octylphenol ethoxylate: Contains an octyl group instead of a heptyloxy group.

Uniqueness

4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate is unique due to its combination of a cyanophenyl group and a heptyloxyphenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility, reactivity, and interaction characteristics.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

(4-cyanophenyl) (E)-3-(4-heptoxyphenyl)prop-2-enoate

InChI

InChI=1S/C23H25NO3/c1-2-3-4-5-6-17-26-21-12-7-19(8-13-21)11-16-23(25)27-22-14-9-20(18-24)10-15-22/h7-16H,2-6,17H2,1H3/b16-11+

InChI Key

GDGPEIRFCAZFGV-LFIBNONCSA-N

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C#N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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